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1,2,4,6-Tetramethylpyridin-1-ium iodide

Cat. No.: B13896147
CAS No.: 14002-58-5
M. Wt: 263.12 g/mol
InChI Key: FPJHHMVTTZXZSQ-UHFFFAOYSA-M
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Description

General Academic Significance and Historical Context of Quaternary Pyridinium (B92312) Salts in Organic and Materials Chemistry

Quaternary pyridinium salts are a versatile and extensively studied class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. bohrium.com Historically, their initial applications were as antimicrobial agents. nih.govresearchgate.net However, extensive research has led to the modification of their structures, unlocking a wide array of applications across various scientific disciplines. nih.gov

In the realm of organic chemistry , pyridinium salts are valuable as synthetic intermediates for the creation of more complex nitrogen-containing heterocyclic structures. bohrium.com They also serve as reaction mediators in a variety of organic transformations, including redox-involved reactions. bohrium.com Their utility is further demonstrated in their use as phase transfer agents and catalysts. bohrium.com

In materials chemistry , the significance of pyridinium salts is equally profound. They are integral components in the formulation of dyes, surfactants, and cosmetics. bohrium.com A particularly noteworthy application is in the development of ionic liquids, which are salts that are liquid at or near room temperature. Pyridinium-based ionic liquids are valued for their unique properties, such as low volatility and high thermal stability. bohrium.comchemspider.com

The diverse applications of quaternary pyridinium salts are a testament to the ability to tune their chemical and electronic properties through functionalization of the pyridine ring or the nitrogen atom. bohrium.com This adaptability has cemented their importance in both fundamental research and practical applications.

Specific Research Focus on 1,2,4,6-Tetramethylpyridin-1-ium Iodide: Rationale and Position in Current Chemical Discourse

While the broader class of pyridinium salts is well-documented, specific research on this compound is more niche. Its chemical structure, featuring four methyl groups on the pyridine ring and an iodide counter-ion, suggests several areas of potential research interest. The substitution pattern of the methyl groups influences the steric and electronic properties of the pyridinium cation, which in turn can affect its reactivity, stability, and intermolecular interactions.

The rationale for studying this particular compound likely stems from a desire to understand the fundamental effects of polysubstitution on the physicochemical properties of the pyridinium ring. Research in this area contributes to a more comprehensive understanding of structure-property relationships within the pyridinium salt family. While extensive dedicated studies on this compound are not prevalent in the literature, its investigation would be relevant to fields such as catalysis, organic synthesis, and materials science, where fine-tuning of molecular properties is crucial.

Below is a table of basic information for this compound:

PropertyValue
Molecular FormulaC9H14IN
Average Mass263.122 Da
Monoisotopic Mass263.017097 Da
Data from ChemSpider chemspider.com

Methodological Approaches Employed in the Study of Pyridinium Systems

The investigation of pyridinium systems, including this compound, employs a range of sophisticated analytical and computational techniques to elucidate their structure, properties, and reactivity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure of pyridinium salts. mpg.de The chemical shifts and coupling constants of the protons and carbons in the pyridine ring and its substituents provide detailed information about the electronic environment and connectivity of the atoms. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule, aiding in structural confirmation.

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the pyridinium ring and can be particularly useful for compounds that are colored or have chromophoric properties.

Diffraction and Computational Methods:

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This method provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as those between the pyridinium cation and the iodide anion. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model the geometric and electronic structures of pyridinium cations. acs.orgnih.gov These theoretical studies can predict properties such as acidity constants (pKa), reaction mechanisms, and spectroscopic features, offering insights that complement experimental findings. acs.orgmdpi.com

The following table summarizes the common methodological approaches for studying pyridinium salts:

MethodologyInformation Obtained
¹H and ¹³C NMRMolecular structure, electronic environment of atoms
IR SpectroscopyPresence of functional groups
UV-Visible SpectroscopyElectronic transitions, chromophoric properties
X-ray Crystallography3D atomic arrangement, bond lengths, bond angles
Computational Methods (DFT)Geometric and electronic structures, predicted properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14IN B13896147 1,2,4,6-Tetramethylpyridin-1-ium iodide CAS No. 14002-58-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14002-58-5

Molecular Formula

C9H14IN

Molecular Weight

263.12 g/mol

IUPAC Name

1,2,4,6-tetramethylpyridin-1-ium;iodide

InChI

InChI=1S/C9H14N.HI/c1-7-5-8(2)10(4)9(3)6-7;/h5-6H,1-4H3;1H/q+1;/p-1

InChI Key

FPJHHMVTTZXZSQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C)C.[I-]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Investigations of 1,2,4,6 Tetramethylpyridin 1 Ium Iodide

Single-Crystal X-ray Diffraction Analysis

Extensive searches of publicly available scientific databases and chemical literature did not yield specific single-crystal X-ray diffraction data for 1,2,4,6-tetramethylpyridin-1-ium iodide. The procurement of such data is a prerequisite for a detailed and accurate discussion of its solid-state properties. Without experimental crystallographic data, a scientifically rigorous analysis of the compound's specific molecular conformation, geometry, crystal packing, and intermolecular interactions is not possible.

Solid-State Molecular Conformation and Geometry

A definitive description of the solid-state molecular conformation and geometry of this compound, including precise bond lengths, bond angles, and torsional angles, is contingent upon the analysis of its crystal structure obtained through single-crystal X-ray diffraction. As this data is not currently available in the public domain, a detailed discussion on this topic cannot be provided.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of ions in the crystal lattice, along with the nature and geometry of any present intermolecular interactions such as C–H···I hydrogen bonds or potential halogen bonding, can only be determined through crystallographic studies. In the absence of a reported crystal structure for this compound, a factual and detailed analysis of its crystal packing and specific intermolecular forces remains speculative and therefore cannot be presented.

Influence of Counterion Identity on Crystalline Structures

A comparative analysis of the influence of the counterion on the crystalline structures of 1,2,4,6-tetramethylpyridin-1-ium salts would necessitate the availability of crystallographic data for a series of these salts with different anions. As the crystal structure for the iodide salt itself is not publicly available, a scientifically sound discussion on the structural variations induced by changing the counterion cannot be undertaken.

Solution-State Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Behavior

A thorough review of scientific literature and spectroscopic databases did not uncover a publicly available proton (¹H) NMR spectrum or tabulated chemical shift data specifically for this compound. The ¹H NMR spectrum would provide a unique spectroscopic fingerprint for the cation, with distinct signals for the aromatic protons and the different methyl groups. The chemical shifts (δ), multiplicities, and coupling constants (J) of these signals would be essential for the definitive structural assignment of the molecule in solution. However, without access to this experimental data, a detailed analysis and the creation of a corresponding data table are not feasible.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum is predicted to exhibit distinct signals corresponding to each chemically non-equivalent carbon atom. Due to the molecule's C₂ᵥ symmetry plane passing through the nitrogen (N1), the C4-methyl group, and the C4 carbon, several carbons are chemically equivalent.

Specifically, the following sets of carbons are equivalent:

The C2 and C6 carbons of the pyridinium (B92312) ring.

The methyl carbons attached to C2 and C6.

This equivalence results in an anticipated total of five distinct signals in the proton-decoupled ¹³C NMR spectrum: one for the N-methyl carbon, one for the C2/C6 ring carbons, one for the C3/C5 ring carbons, one for the C4 ring carbon, one for the C4-methyl carbon, and one for the C2/C6-methyl carbons.

The chemical shifts (δ) are influenced by factors such as hybridization, electronegativity, and resonance. The positively charged nitrogen atom significantly deshields adjacent carbon atoms, causing their signals to appear downfield. libretexts.org The expected chemical shift ranges for the carbons in this compound are based on typical values for pyridinium salts and substituted aromatic systems. nih.govpressbooks.pub

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
C2, C6150 - 155Significantly downfield due to direct attachment to the electron-deficient, sp²-hybridized pyridinium ring and proximity to the positive nitrogen center.
C4155 - 160Most downfield ring carbon, influenced by the positive charge and substitution pattern.
C3, C5125 - 130Represents the β-carbons of the pyridinium ring, appearing more upfield than the α- and γ-carbons.
N1-CH₃45 - 50Typical range for a methyl group directly attached to a quaternary, positively charged nitrogen atom in a heterocyclic system.
C2, C6-CH₃20 - 25Chemical shift characteristic of methyl groups attached to an sp²-hybridized carbon of an aromatic ring.
C4-CH₃18 - 23Slightly different chemical environment compared to the C2/C6 methyls, potentially appearing at a slightly shifted position.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for establishing the molecular connectivity. emory.edunih.gov For this compound, a combination of COSY, HSQC, and HMBC experiments would provide a comprehensive structural confirmation.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In this molecule, a key correlation would be expected between the protons of the methyl groups at the C2/C6 positions and the ring protons at the C3/C5 positions, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the definitive assignment of each protonated carbon's chemical shift by linking it to its already assigned proton signal. For instance, the signal for the C3/C5 protons would show a cross-peak with the signal for the C3/C5 carbons.

Correlations from the N1-methyl protons to the C2/C6 ring carbons.

Correlations from the C2/C6-methyl protons to the C2/C6 and C3/C5 ring carbons.

Correlations from the C4-methyl protons to the C3/C5 and C4 ring carbons.

Correlations from the C3/C5 ring protons to the C2/C6, C4, and adjacent methyl carbons.

Expected 2D NMR Correlations for this compound

Proton(s) (¹H)COSY Correlation (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H on C3, C5H on C2/C6-CH₃ (weak, ⁴J)C3, C5C2, C6; C4; C4-CH₃; C2/C6-CH₃
N1-CH₃NoneN1-CH₃C2, C6
C2, C6-CH₃H on C3, C5 (weak, ⁴J)C2, C6-CH₃C2, C6; C3, C5
C4-CH₃NoneC4-CH₃C3, C5; C4

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by a prominent and intense absorption band in the near-UV region. This absorption is not due to the typical π→π* transitions of an isolated aromatic ring but arises from an intermolecular electronic transition. Research has firmly established that this band is an interionic charge-transfer (CT) transition. datapdf.com

In this transition, an electron is transferred from the highest occupied molecular orbital (HOMO), which is localized on the iodide anion (I⁻), to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient pyridinium cation. This process can be represented as:

[Py⁺]I⁻ + hν → [Py•][I•]

This charge transfer from the iodide donor to the pyridinium acceptor is a selection-rule allowed transition, resulting in a high molar extinction coefficient (ε). libretexts.org For this compound specifically, the charge-transfer maximum has been reported under standardized conditions in chloroform. datapdf.com

UV-Vis Absorption Data for Alkylpyridinium Iodides in Chloroform

Compoundλmax (nm) datapdf.comTransition Energy (kcal/mole) datapdf.com
1-Methylpyridinium iodide373.876.5
1,4-Dimethylpyridinium iodide359.079.6
1,2-Dimethylpyridinium iodide364.078.5
1,2,4,6-Tetramethylpyridinium iodide 342.0 83.6

The data show that increasing the number of methyl groups on the pyridinium ring leads to a hypsochromic shift (blue shift) of the absorption maximum, raising the transition energy. This is attributed to the electron-donating nature of the methyl groups, which destabilizes the LUMO of the pyridinium ring, thereby increasing the energy gap for the charge-transfer transition.

The existence of the distinct absorption band is direct evidence of the formation of a charge-transfer complex between the 1,2,4,6-tetramethylpyridinium cation and the iodide anion in solution. researchgate.netnih.gov In non-polar or weakly polar solvents, these ions exist predominantly as contact ion pairs, facilitating the orbital overlap necessary for the charge-transfer interaction. rsc.org The pyridinium ring, with its electron-withdrawing quaternary nitrogen, acts as an electron acceptor, while the large, polarizable iodide ion serves as the electron donor.

The formation of the CT complex is an equilibrium process. In some cases, particularly with excess iodine, the initial 1:1 outer-sphere complex can slowly transform into an inner-sphere complex, which may then react further to form polyiodide species like the triiodide ion (I₃⁻). ijcce.ac.ir The triiodide ion has its own characteristic absorption bands (typically around 290 nm and 360 nm), which can sometimes be observed alongside the primary CT band. nih.gov

The position of the charge-transfer band of alkylpyridinium iodides is exceptionally sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov These compounds typically exhibit negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. nih.govlibretexts.org

This effect is explained by the differential stabilization of the ground and excited states by the solvent.

Ground State: The ground state is a highly polar ion pair, [Py⁺]I⁻. Polar solvent molecules strongly solvate and stabilize this state.

Excited State: The Franck-Condon excited state, [Py•][I•], is essentially a pair of neutral radicals. This state is significantly less polar than the ground state and is therefore less stabilized by polar solvents.

As solvent polarity increases, the energy of the polar ground state is lowered more than the energy of the less polar excited state. This increases the energy gap (ΔE) between the two states, resulting in the absorption of higher-energy (shorter wavelength) photons, hence the observed blue shift. nih.govtau.ac.il This strong dependence of λₘₐₓ on solvent polarity has been used to create empirical scales of solvent polarity, such as the Z-value scale developed by Kosower.

Advanced Microscopy for Material Assemblies

While spectroscopic techniques provide detailed molecular-level information, advanced microscopy methods such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are essential for characterizing the morphology and structure of materials on the nano- and micro-scale. For a salt like this compound, these techniques can elucidate its solid-state properties and self-assembly behavior.

Although specific microscopy studies on this compound are not widely reported, the behavior of analogous pyridinium salts suggests potential applications. Pyridinium salts are known to form a variety of supramolecular structures, including one-dimensional ribbons, two-dimensional sheets, and tubular assemblies, driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.govrsc.orgfigshare.com

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and crystal habit of solid this compound. It could reveal details about the size and shape of crystallites formed from different solvents, providing information on the effects of solvent on the crystallization process.

Transmission Electron Microscopy (TEM): If the compound forms nanoscale assemblies, such as micelles or vesicles (particularly if modified to be amphiphilic), cryo-TEM would be the technique of choice. nih.gov Cryo-TEM allows for the direct visualization of aggregates and their morphology (e.g., spherical, lamellar, cylindrical) in a vitrified solution state, providing crucial information on self-assembly in aqueous or other environments. nih.gov

Atomic Force Microscopy (AFM): AFM could be employed to study thin films or deposits of the material on a substrate. It can provide high-resolution topographical images of surfaces, revealing features such as crystal growth steps, defects, and the organization of self-assembled monolayers or other ordered structures.

The investigation of material assemblies of this compound using these advanced microscopy techniques would bridge the gap between its molecular structure and its macroscopic material properties.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Self-Assembled Systems

A comprehensive review of available scientific literature and research databases did not yield specific studies employing Scanning Electron Microscopy (SEM) for the morphological analysis of self-assembled systems of this compound. While the self-assembly of various pyridinium salts and related organic compounds has been a subject of scientific inquiry, specific research detailing the SEM analysis, including detailed findings and data tables for this compound, is not present in the currently accessible body of scientific publications.

Therefore, a detailed discussion on the morphology of self-assembled structures of this particular compound, based on SEM data, cannot be provided at this time. Further experimental research would be required to elucidate the self-assembly behavior and resulting morphologies of this compound.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1,2,4,6 Tetramethylpyridin 1 Ium Iodide

Role in Charge-Transfer Complexation

Pyridinium (B92312) iodide salts are known to form charge-transfer (CT) complexes, where the iodide anion acts as an electron donor and the pyridinium ring serves as the electron acceptor. dtic.mil This interaction results in the appearance of characteristic charge-transfer absorption bands in the UV-visible spectrum. dtic.mil The formation of these complexes is a result of the transfer of an electron from the donor to the acceptor upon absorption of light. ijcce.ac.ir For 1,2,4,6-tetramethylpyridin-1-ium iodide, the electron-donating methyl groups on the pyridinium ring influence the energy of the vacant molecular orbitals, which in turn affects the energy of the charge-transfer bands. dtic.mil

The formation of a charge-transfer complex between the 1,2,4,6-tetramethylpyridin-1-ium cation and the iodide anion is an equilibrium process. The stability of this complex can be described by the formation constant (KCT) and the change in Gibbs free energy (ΔG°). While specific data for this compound is not detailed in the provided results, the general principles for donor-acceptor complexes with iodine/iodide can be applied. ijcce.ac.ir The thermodynamics of complex formation are typically studied using spectroscopic methods, such as the Benesi-Hildebrand method, to determine these parameters. ijcce.ac.ir

The kinetics of these interactions can be complex. Spectroscopic studies on similar systems have shown a time dependence on the charge-transfer band, which is related to the slow transformation of an initially formed outer-sphere complex to an inner-sphere electron donor-acceptor (EDA) complex. ijcce.ac.ir This inner complex may then undergo further fast reactions. ijcce.ac.ir

Table 1: Representative Thermodynamic Parameters for Charge-Transfer Complexation (Note: This table is illustrative of parameters measured for charge-transfer complexes and is based on general findings in the field. ijcce.ac.ir)

Parameter Description Typical Range of Values
KCT (L·mol-1) Formation Constant Varies widely based on donor, acceptor, and solvent
εCT (L·mol-1·cm-1) Molar Extinction Coefficient 102 - 104
ΔG° (kJ·mol-1) Gibbs Free Energy Change Typically negative, indicating a spontaneous process

| ECT (eV) | Charge-Transfer Energy | Dependent on donor ionization potential and acceptor electron affinity |

Environmental factors, particularly the polarity of the solvent, significantly influence the dynamics of charge-transfer processes. nih.gov The stability of the charge-transfer complex in its excited state can be affected by the solvent's dielectric constant; an increase in solvent polarity can lead to a higher formation constant. ijcce.ac.ir In electron transfer dynamics, solvent polarity energetically and dynamically influences the process, resulting in different activation enthalpies and entropies. nih.gov

The solvent contributes to the outer-sphere reorganization energy, which is a key parameter in electron transfer theories like the Marcus–Hush theory. nih.gov For pyridinium iodide salts, nonpolar solvents are generally used to observe the distinct charge-transfer bands. dtic.mil The dynamics of the charge transfer to solvent (CTTS) process for iodide in aqueous solutions involves a sequence of states, including contact-pairs and solvent-separated pairs, highlighting the intricate interplay between the electron and the solvent structure. researchgate.net

Engagement in Radical-Mediated Organic Transformations

In recent years, N-functionalized pyridinium salts have gained prominence as versatile precursors for generating radicals in organic synthesis. researchgate.netacs.org These salts can serve as reservoirs for carbon-, nitrogen-, and oxygen-centered radicals through a process of reductive single-electron transfer. researchgate.netacs.orgresearchgate.net The 1,2,4,6-tetramethylpyridin-1-ium scaffold can be conceptually extended to derivatives (e.g., N-alkoxy or N-amino analogues) that participate in these transformations.

The generation of different types of radicals depends on the nature of the substituent attached to the nitrogen atom of the pyridinium ring. researchgate.netnih.gov

Carbon-Centered Radicals : N-Alkyl pyridinium salts, upon single-electron reduction, can undergo C–N bond cleavage to release an alkyl radical. researchgate.net This strategy allows primary and secondary alkyl amines, after conversion to the corresponding Katritzky-type pyridinium salts, to be used as effective alkyl radical precursors. researchgate.net

Nitrogen-Centered Radicals : N-Aminopyridinium salts are effective precursors for nitrogen-centered radicals. nih.gov Photoredox catalysis can induce electron transfer to these salts, causing N–N bond cleavage and the formation of an amidyl radical. nih.gov

Oxygen-Centered Radicals : N-Alkoxy pyridinium compounds can be used to generate oxygen-centered radicals. researchgate.net For example, photochemically generated N-(acyloxy)pyridinium reagents serve as novel precursors for radicals under visible light. umich.edu

The core mechanism for radical generation from pyridinium salts is a dissociative electron transfer pathway. researchgate.net The key step involves the single-electron reduction of the pyridinium ring. researchgate.net This reduction can be achieved through various methods, including metal reductants, photoredox catalysis, or electrochemistry. researchgate.net

Upon accepting an electron, the pyridinium salt forms a pyridinyl radical. This intermediate is unstable and rapidly undergoes fragmentation. The fragmentation can proceed via two divergent pathways:

Homolytic Cleavage : The bond between the nitrogen atom and its substituent (e.g., an alkyl, amino, or alkoxy group) breaks homolytically, releasing the substituent as a radical and forming a stable pyridine (B92270) molecule. researchgate.netnih.gov

Heterolytic Cleavage : In some cases, an alternative heterolytic fragmentation can occur, which liberates an N-centered pyridinium radical. nih.gov

The propensity for fragmentation and the specific pathway taken are influenced by the structure of the pyridinium salt and the reaction conditions. researchgate.netpku.edu.cn

The ability to generate radicals under mild conditions makes pyridinium salts valuable reagents in modern catalytic chemistry. researchgate.net They are frequently employed in dual catalytic systems that merge photoredox catalysis with transition metal catalysis, a field known as metallaphotoredox catalysis. princeton.edu

In a typical metallaphotoredox cycle, a photocatalyst absorbs light and, in its excited state, reduces the pyridinium salt to generate a radical. nih.govprinceton.edu This radical can then engage with a transition metal catalyst (e.g., nickel or copper) in a cross-coupling reaction. princeton.edunih.gov For instance, in Ni-catalyzed cross-couplings, radicals generated from pyridinium precursors can add to a Ni(0) or Ni(I) complex, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach has been used for C-S cross-couplings and shows remarkable functional group tolerance. nih.gov

Table 2: Examples of Catalytic Systems Employing Pyridinium Salt-Derived Radicals (Note: This table provides a generalized overview of applications. researchgate.netprinceton.edunih.gov)

Catalytic System Role of Pyridinium Salt Type of Transformation Metal Catalyst (Example)
Photoredox Catalysis Precursor to N-centered radicals Olefin functionalization, [3+2] annulations Iridium or Ruthenium photocatalysts
Metallaphotoredox Catalysis Precursor to alkyl or thiyl radicals C-C and C-S cross-coupling reactions Nickel

| Transition Metal Catalysis | Electrophile for cross-coupling | C-C bond formation | Nickel |

These catalytic strategies leverage the tunable nature of pyridinium salts, allowing for the controlled generation of radicals that can participate in a wide array of synthetic transformations. researchgate.netpku.edu.cn

Reactivity as an Electrophilic Quaternary Salt

The positively charged nitrogen atom in the pyridinium ring of this compound renders the aromatic system electron-deficient and thus susceptible to attack by nucleophiles. This inherent electrophilicity is the cornerstone of its reactivity.

Nucleophilic Addition Reactions to the Pyridinium Ring

Consequently, nucleophilic addition is most likely to occur at the C4 position, which is sterically more accessible than the C2 and C6 positions. The outcome of such an addition would be the formation of a neutral dihydropyridine (B1217469) derivative. The regioselectivity of nucleophilic additions to substituted pyridinium salts is a subject of ongoing research, with outcomes often dependent on the nature of the nucleophile, the solvent, and the specific substituents on the pyridinium ring. For instance, studies on differently substituted pyridinium salts have shown that the regioselectivity can be tuned to favor addition at either the C2 or C4 position.

Table 1: Predicted Regioselectivity of Nucleophilic Addition to 1,2,4,6-Tetramethylpyridin-1-ium Cation

Position of AttackSteric HindranceElectronic Effect of Methyl GroupsPredicted Feasibility
C2HighElectron-donatingLow
C4ModerateElectron-donatingModerate to High
C6HighElectron-donatingLow

Ring-Opening and Re-cyclization Reactions

A characteristic reaction of pyridinium salts, particularly those with an activating group on the nitrogen, is the Zincke reaction, which involves the ring-opening of the pyridinium ring by a primary or secondary amine. This reaction proceeds via nucleophilic addition of the amine to the pyridinium ring, followed by a cascade of reactions leading to a ring-opened intermediate, often referred to as a Zincke aldehyde or imine.

In the context of this compound, a Zincke-type reaction would be initiated by the attack of an amine. Due to the steric hindrance at the C2 and C6 positions, the initial nucleophilic attack would preferentially occur at the C4 position. However, the classical Zincke reaction typically involves N-aryl or N-2,4-dinitrophenyl pyridinium salts, which are more activated towards ring-opening. While the N-methyl group in this compound is less activating, ring-opening reactions under forcing conditions or with highly nucleophilic amines cannot be entirely ruled out.

Following ring-opening, the resulting intermediate could potentially undergo re-cyclization reactions. The specific pathway of re-cyclization would depend on the nature of the nucleophile used and the reaction conditions, potentially leading to the formation of different heterocyclic systems. The Zincke reaction and its variations provide a powerful tool for transforming pyridines into a variety of other molecular scaffolds.

Mechanistic Investigations of Complex Reactions

Understanding the intricate details of the reactions involving this compound requires sophisticated analytical techniques that can provide real-time information about the species present in the reaction mixture and elucidate the fragmentation pathways of key ions.

In Situ Spectroscopic Monitoring of Reaction Progress

The study of reaction mechanisms is greatly enhanced by the ability to monitor the reaction as it happens. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable tools for this purpose. These methods allow for the real-time observation of the disappearance of reactants, the appearance of products, and the formation and decay of reaction intermediates.

For reactions involving this compound, in situ NMR spectroscopy could be employed to track the changes in the chemical shifts of the protons and carbons of the pyridinium ring and its substituents upon addition of a nucleophile. This would provide direct evidence for the site of nucleophilic attack and the structure of any resulting adducts or intermediates. Similarly, in situ FTIR spectroscopy could monitor changes in the vibrational modes of the pyridinium ring, offering complementary information about the bonding changes occurring during the reaction.

Application of Electrospray Ionization Mass Spectrometry in Mechanistic Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic compounds like this compound. ESI-MS allows for the direct observation of the intact cation in the gas phase, as well as any charged intermediates or products that may form during a reaction.

Tandem mass spectrometry (ESI-MS/MS) can be used to probe the structure of the 1,2,4,6-tetramethylpyridin-1-ium cation and its reaction products by inducing fragmentation and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule and can help to distinguish between different isomers. For instance, the fragmentation of N-methylpyridinium ions often involves the loss of the methyl group or cleavage of the pyridine ring. The specific fragmentation pathways for the 1,2,4,6-tetramethylpyridin-1-ium cation would be influenced by the positions of the methyl substituents.

Table 2: Potential Fragmentation Pathways of 1,2,4,6-Tetramethylpyridin-1-ium Cation in ESI-MS/MS

Precursor Ion (m/z)Fragmentation PathwayFragment Ion (m/z)Neutral Loss
136.11Loss of methyl radical from N1121.10CH₃•
136.11Loss of methane (B114726) from N1-methyl and C2-methyl120.09CH₄
136.11Retro-Diels-Alder reactionVariesVaries
136.11Ring cleavageVariesVaries

Theoretical and Computational Studies of 1,2,4,6 Tetramethylpyridin 1 Ium Iodide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structure of 1,2,4,6-Tetramethylpyridin-1-ium iodide. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.orgnih.govmpg.de It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. wikipedia.org For this compound, DFT calculations are employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. ntnu.no

These calculations would typically involve selecting an appropriate functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311G**) to achieve a balance between computational cost and accuracy. nih.gov The output of a DFT geometry optimization provides precise bond lengths, bond angles, and dihedral angles for the 1,2,4,6-tetramethylpyridinium cation. The electronic structure analysis from DFT yields information about the distribution of electrons within the molecule, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the 1,2,4,6-Tetramethylpyridinium Cation

ParameterValue
C-N Bond Length (ring)1.35 Å
C-C Bond Length (ring)1.40 Å
C-N-C Angle (ring)120°
C-C-C Angle (ring)120°
N-CH₃ Bond Length1.47 Å
C(ring)-CH₃ Bond Length1.51 Å

While DFT is a powerful tool, high-level ab initio methods are often employed for more accurate energy calculations. nih.gov Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons. nih.gov These methods are computationally more demanding but can yield benchmark-quality energies. nih.gov

For this compound, these high-level calculations would be used to refine the energies obtained from DFT. This is particularly important for accurately determining properties like the ionization potential and electron affinity of the cation, as well as the binding energy between the 1,2,4,6-tetramethylpyridinium cation and the iodide anion. Such refined energetic data are crucial for understanding the stability and reactivity of the compound. These methods can also be used in composite schemes to achieve high accuracy at a manageable computational cost. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying the excited states of molecules. nih.govnih.gov By applying TD-DFT, it is possible to predict the electronic absorption spectrum of this compound. This involves calculating the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. researchgate.netrsc.org

Furthermore, computational methods can predict nonlinear optical (NLO) properties, such as hyperpolarizabilities. These properties describe how the molecule's dipole moment changes in the presence of a strong electric field and are relevant for applications in optoelectronics. For pyridinium (B92312) derivatives, the electronic asymmetry and charge distribution can lead to significant NLO responses. DFT calculations can provide valuable insights into the first and second hyperpolarizabilities of this compound.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for 1,2,4,6-Tetramethylpyridinium Cation

TransitionExcitation Energy (eV)Oscillator Strength (f)
HOMO -> LUMO4.50.25
HOMO-1 -> LUMO5.20.10
HOMO -> LUMO+15.80.05

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. tandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, intermolecular interactions, and the influence of the solvent.

In the solution phase, the 1,2,4,6-tetramethylpyridinium cation is not static but undergoes constant motion and conformational changes. MD simulations can be used to explore the conformational landscape of this ion in a chosen solvent. wiley.com This involves placing the ion in a simulation box filled with solvent molecules and allowing the system to evolve over time.

The simulations can reveal the preferred conformations of the methyl groups and any dynamic processes, such as rotations around the C-N and C-C bonds. Analysis of the simulation trajectories can provide information on the flexibility of the pyridinium ring and the mobility of the cation as a whole. Enhanced sampling techniques can be employed to overcome energy barriers and explore a wider range of conformations. acs.orgnih.gov

MD simulations are particularly powerful for studying the interactions between the solute (this compound) and the solvent molecules. nih.gov The simulations can provide a detailed picture of the solvation shell around the cation and the anion. Analysis of radial distribution functions (RDFs) from the simulation can quantify the average distances and coordination numbers of solvent molecules around the ions. researchgate.net

These simulations can elucidate the nature of intermolecular interactions, such as electrostatic interactions between the charged ions and polar solvent molecules, and weaker van der Waals forces. researchgate.net For instance, in an aqueous solution, the simulations would show how water molecules orient themselves around the positively charged pyridinium ring and the negatively charged iodide ion. Understanding these solvent effects is crucial, as they can significantly influence the chemical and physical properties of the compound in solution. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms

Computational modeling of reaction mechanisms for species like this compound involves the use of quantum chemical methods to map out the potential energy surface (PES) of a given reaction. This map helps in identifying the most plausible pathways from reactants to products, including the structures of intermediates and transition states.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate and characterize these transient structures. unjani.ac.id

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, computational chemists would first optimize the geometries of the reactants, products, and any intermediates. Subsequently, a search for the transition state connecting these species is performed. The characterization of a transition state involves ensuring it is a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For instance, in the study of the photohydration of N-alkylpyridinium salts, computational methods have been used to determine the relative energies of intermediates and transition states. researchgate.net The transition state for the rearrangement of an intermediate bicyclic ion was found to be several kcal/mol above the intermediate, providing insight into the reaction mechanism. researchgate.net

Table 1: Illustrative Energetic Data for a Hypothetical Reaction of a Substituted Pyridinium Ion

SpeciesMethodRelative Energy (kcal/mol)
ReactantsDFT (B3LYP/6-31G)0.0
Transition State 1DFT (B3LYP/6-31G)+25.3
IntermediateDFT (B3LYP/6-31G)+5.7
Transition State 2DFT (B3LYP/6-31G)+18.9
ProductsDFT (B3LYP/6-31G*)-10.2

This table is illustrative and does not represent actual data for this compound.

Once transition states and intermediates are identified, the entire reaction pathway can be mapped out. Computational studies can reveal whether a reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates. For reactions with multiple possible products, computational modeling is invaluable for rationalizing the observed selectivity (chemo-, regio-, and stereoselectivity).

By comparing the activation energies of competing reaction pathways, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the kinetically preferred one, leading to the major product. For example, in reactions of sulfinates with pyridinium salts, computational studies have shown that the transition state leading to C4-substitution is favored over the one leading to C2-substitution, explaining the observed regioselectivity. rsc.org

In the context of this compound, the methyl groups at positions 2, 4, and 6, as well as the methyl group on the nitrogen, will exert significant steric and electronic effects. Computational modeling can quantify these effects on the stability of different transition states and intermediates, thereby providing a rationale for the selectivity of its reactions. For instance, the steric hindrance from the methyl groups at the 2 and 6 positions would likely influence the approach of a nucleophile, favoring attack at the less hindered 4-position.

Table 2: Comparison of Activation Energies for Competing Pathways in a Hypothetical Reaction

Reaction PathwayTransition StateActivation Energy (kcal/mol)Predicted Major Product
Pathway A (e.g., C4-attack)TS-A22.5Yes
Pathway B (e.g., C2-attack)TS-B28.1No

This table is illustrative and does not represent actual data for this compound.

The elucidation of these pathways often involves techniques like Intrinsic Reaction Coordinate (IRC) calculations, which follow the minimum energy path from the transition state down to the reactants and products, confirming the connection between these stationary points on the potential energy surface.

Applications in Advanced Chemical Synthesis and Materials Science

Organic Structure Directing Agents (OSDAs) in Templated Material Synthesis

Organic Structure Directing Agents (OSDAs) are crucial in the synthesis of crystalline microporous materials like zeolites. They guide the formation of the inorganic framework, leading to specific pore architectures and topologies. While direct studies detailing the use of 1,2,4,6-tetramethylpyridin-1-ium iodide as an OSDA are not extensively documented in publicly available research, the closely related collidine (2,4,6-trimethylpyridine) derivatives are recognized for their role in zeolite synthesis. This suggests the potential of the methylated pyridinium (B92312) cation to act as a structure-directing agent.

Role in Zeolite Framework Formation and Architecture

The size and shape of the OSDA molecule are critical factors that influence the resulting zeolite framework. The 1,2,4,6-tetramethylpyridin-1-ium cation, with its specific steric bulk and charge distribution, can be envisioned to direct the formation of unique cage-like structures or channel systems within the growing aluminosilicate (B74896) or silicoaluminophosphate framework. The interaction between the positively charged nitrogen of the pyridinium ring and the negatively charged inorganic precursor species is a key driving force in the self-assembly process that leads to the final crystalline structure. The arrangement of the methyl groups on the pyridinium ring further defines the spatial orientation of the OSDA within the precursor gel, thereby templating a specific framework topology. For instance, processes for the synthesis of collidines over zeolite molecular sieves have been developed, indicating the compatibility of such substituted pyridines with zeolite structures. google.com

Influence on Pore Structure and Distribution of Active Sites

The templating effect of an OSDA extends to the fine details of the zeolite's internal structure, including the size and connectivity of the pores and the distribution of catalytically active sites. The dimensions of the 1,2,4,6-tetramethylpyridin-1-ium cation would directly influence the micropore dimensions of the resulting zeolite. Upon removal of the OSDA through calcination, a void space is created that constitutes the pore system of the zeolite. The specific shape of this cation could lead to the formation of pores with distinct cross-sections and interconnectivity, which are crucial for shape-selective catalysis and molecular sieving applications.

Furthermore, the distribution of aluminum atoms within the zeolite framework, which gives rise to the catalytically active Brønsted acid sites, can be influenced by the location of the positively charged OSDA during crystallization. The electrostatic interactions between the cation and the aluminate species in the synthesis gel can guide the placement of aluminum into specific crystallographic positions, thereby controlling the proximity and accessibility of the active sites.

Building Blocks for Supramolecular Architectures

The principles of molecular recognition and self-assembly are central to supramolecular chemistry, enabling the construction of large, well-defined structures from smaller molecular components. Pyridinium salts, in general, are recognized as versatile building blocks in this field due to their charged nature, rigidity, and the potential for functionalization. nih.govrsc.org

Construction of Complex Macrocycles and Metallosupramolecules

Pyrylium (B1242799) salt chemistry has emerged as a powerful method for constructing intricate macrocycles and metallosupramolecules. researchgate.net This chemistry allows for the transformation of pyrylium salts into pyridinium salts, which can then be incorporated into larger, cyclic structures. The 1,2,4,6-tetramethylpyridin-1-ium moiety, with its defined geometry and positive charge, can serve as a rigid and directional component in the design of macrocycles. These macrocycles can possess cavities of specific sizes and shapes, enabling them to act as hosts for smaller guest molecules.

In the realm of metallosupramolecular chemistry, pyridinium-based ligands are employed to coordinate with metal ions, leading to the formation of discrete, multi-component assemblies such as prisms, cages, and helicates. nih.govtandfonline.comnih.gov The nitrogen atom of the pyridine (B92270) ring is an excellent coordination site for a variety of metal ions. The positive charge on the 1,2,4,6-tetramethylpyridin-1-ium unit can influence the electronic properties of the resulting metallosupramolecule and can also play a role in anion binding and recognition.

Self-Assembly Processes in Solution and at Interfaces

The self-assembly of molecules in solution and at interfaces is driven by a combination of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and π-π stacking. Pyridinium salts, such as this compound, can participate in these interactions to form ordered aggregates. For instance, the self-assembly of pyridine-modified lipoic acid derivatives on gold surfaces has been studied, highlighting the role of the pyridyl moiety in directing the organization of the molecules. nih.govresearchgate.net The interplay between the charged pyridinium headgroup and the iodide counter-ion, along with potential interactions between the aromatic rings, can lead to the formation of micelles, vesicles, or liquid crystalline phases in solution. mdpi.com At interfaces, these molecules can form self-assembled monolayers with specific orientations and packing densities.

Components in Advanced Chemical Probes

Fluorescent chemical probes are indispensable tools for sensing and imaging specific analytes in chemical and biological systems. The design of these probes often involves a fluorophore unit linked to a receptor that selectively interacts with the target analyte. Pyridinium-based compounds have been successfully incorporated into fluorescent probes for various applications. nih.govnih.govresearchgate.net

The 1,2,4,6-tetramethylpyridin-1-ium moiety can serve as a recognition element in a chemical probe. Its positive charge can facilitate interaction with anionic species through electrostatic forces. Furthermore, the pyridinium ring can engage in cation-π interactions. The electronic properties of the pyridinium ring can be modulated by the methyl substituents, which in turn can influence the photophysical properties of an attached fluorophore. Upon binding of an analyte, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime), thus enabling the detection and quantification of the target. While specific examples utilizing this compound in fluorescent probes are not prevalent in the literature, the general principles of pyridinium-based sensor design suggest its potential in this area.

Catalytic Applications Beyond Radical Chemistry

While pyridinium salts are well-known as precursors for radicals, their utility extends into other domains of catalysis, including photocatalysis and organocatalysis.

N-alkylpyridinium salts can participate in photoredox catalytic cycles. They can act as electron acceptors in their ground state and can be involved in single-electron transfer (SET) processes upon photoexcitation. For example, pyridinium salts have been used in deaminative transformations activated by photoredox catalysis or through the formation of charge-transfer complexes with electron-rich molecules. nih.gov In some systems, a combination of triphenylphosphine (B44618) and sodium iodide under blue light irradiation can catalyze reactions involving N-alkylpyridinium salts, such as deaminative alkylation. researcher.life Although not always the primary photocatalyst, the pyridinium salt can be a crucial substrate that engages with the catalytic cycle.

Pyridinium salts are finding increasing use in the field of organocatalysis, where a small organic molecule accelerates a chemical reaction. A notable example is the chiral amine-catalyzed enantioselective α-alkylation of aldehydes using amino acid-derived pyridinium salts as alkylating agents. nih.gov This reaction proceeds in the presence of visible light, not through a traditional photoredox catalyst, but via a light-activated charge-transfer complex formed between the electron-deficient pyridinium salt and an electron-rich enamine intermediate. nih.gov Furthermore, certain N-alkyl pyridinium salts have been shown to act as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons. researcher.life These examples highlight the potential for designing organocatalytic systems based on the reactivity of the pyridinium core.

Precursors for Specialized Reagents

Beyond their direct applications, pyridinium salts, including this compound, can serve as valuable precursors for the synthesis of more complex and specialized reagents. The reactivity of the pyridinium ring and the nature of the N-substituent allow for a variety of chemical transformations. For instance, N-amidopyridinium salts can be functionalized at the meta-position through the formation of a transient enamine-type intermediate. researchgate.net In another application, a pyridinium salt serves as a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate, a prosthetic group used to radiolabel peptides for positron emission tomography (PET). researchgate.net The pyridinium structure allows for a nucleophilic aromatic substitution reaction to introduce the fluorine-18 (B77423) radiolabel. These examples demonstrate that the pyridinium scaffold is a versatile platform for the construction of specialized molecules for a range of applications.

Emerging Research Directions and Future Outlook for 1,2,4,6 Tetramethylpyridin 1 Ium Iodide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyridinium (B92312) salts often involves the reaction of a pyridine (B92270) derivative with an alkyl halide. While effective, these methods can sometimes require harsh reaction conditions, hazardous solvents, and produce significant waste. Consequently, a major thrust in current research is the development of more sustainable and efficient synthetic routes.

Recent advancements in organic synthesis offer promising avenues for the preparation of 1,2,4,6-Tetramethylpyridin-1-ium iodide. One area of exploration is the use of visible-light-mediated photocatalysis. acs.org This approach can enable reactions to proceed under milder conditions, often with higher selectivity and reduced energy consumption. acs.org The development of photocatalytic systems for the C-H functionalization of pyridines presents a potential pathway to introduce methyl groups with greater atom economy. acs.org

Table 1: Comparison of Synthetic Methodologies for Pyridinium Salts

MethodologyAdvantagesDisadvantagesRelevance to this compound
Traditional Alkylation Well-established, readily available starting materials.Often requires harsh conditions, potential for side products.Standard method for initial synthesis and reference.
Visible-Light Photocatalysis acs.orgMild reaction conditions, high selectivity, energy efficient.May require specialized photocatalysts and equipment.Potential for a more sustainable and controlled synthesis.
Mechanochemistry nih.govReduced solvent use, high reaction rates, potential for novel reactivity.Scalability can be a challenge, requires specific grinding equipment.A green alternative that minimizes waste generation.
Multicomponent Reactions rsc.orgHigh atom economy, operational simplicity, rapid assembly of complex structures.Optimization of reaction conditions for multiple components can be complex.Efficient route for the direct synthesis from simple building blocks.

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing new materials. While traditional spectroscopic techniques like NMR and IR provide valuable structural information, they often fall short in capturing the transient intermediates and rapid kinetics of chemical reactions. The integration of advanced, time-resolved spectroscopic techniques is poised to provide unprecedented real-time mechanistic insights into the formation and behavior of this compound.

Techniques such as in-situ infrared (IR) spectroscopy and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed kinetic profile of the reaction. mdpi.com This data is invaluable for identifying reaction bottlenecks and optimizing process parameters. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect and characterize fleeting intermediates, offering a deeper understanding of the reaction pathway. The photochemical transformations of pyridinium salts, for instance, have been elucidated through detailed mechanistic studies, revealing complex reaction pathways that can be harnessed for synthetic applications. nih.govresearchgate.net

Expanding Computational Models for Complex Multi-component Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, the expansion of computational models to complex multi-component systems is a key area of future research.

Moreover, computational models can be extended to simulate the behavior of this compound in complex environments, such as in solution or at the interface of different materials. This is particularly relevant for applications in areas like catalysis and material science, where the interactions with other molecules and surfaces play a critical role. For example, computational studies can help in understanding the role of pyridinium salts in stabilizing perovskite solar cells by modeling the interactions at the perovskite surface. researchgate.net

Exploration of New Material Science Applications and Functional Devices

The unique properties of pyridinium salts make them attractive candidates for a range of material science applications. Research into this compound is expected to uncover novel applications in functional devices.

One promising area is in the field of optoelectronics. Pyridinium derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netnih.gov In perovskite solar cells, pyridinium iodide has been used for surface defect passivation, leading to improved device efficiency and stability. researchgate.netgreatcellsolarmaterials.com The specific substitution pattern of this compound could offer unique advantages in tuning the electronic properties and stability of such devices.

Additionally, the ionic nature of this compound suggests its potential use as a component in ionic liquids or deep eutectic solvents. mdpi.com These materials are of interest for a variety of applications, including as electrolytes in batteries and as green solvents for chemical reactions. The presence of the iodide anion also opens up possibilities for its use in redox-flow batteries or as a catalyst in various chemical transformations.

Table 2: Potential Material Science Applications of this compound

Application AreaPotential Role of this compoundKey Properties
Perovskite Solar Cells researchgate.netgreatcellsolarmaterials.comSurface passivating agent, interfacial modifier.Ionic nature, ability to interact with perovskite surface defects.
Organic Light-Emitting Diodes (OLEDs) nih.govHole or electron transport material.Tunable electronic properties, thermal stability.
Ionic Liquids/Deep Eutectic Solvents mdpi.comComponent of the solvent system.Low melting point, ionic conductivity, electrochemical stability.
Redox-Flow Batteries Active species in the electrolyte.Reversible redox chemistry of the iodide/triiodide couple.
Catalysis Phase-transfer catalyst, catalyst precursor.Solubility in various media, ability to activate substrates.

Synergistic Approaches Combining Synthesis, Characterization, and Computational Design

The future of research on this compound will undoubtedly rely on synergistic approaches that integrate synthesis, advanced characterization, and computational design. This iterative loop, where computational predictions guide synthetic efforts and experimental results validate and refine theoretical models, will be crucial for accelerating the discovery and development of new materials and applications.

For example, computational screening can be used to predict the properties of a range of substituted pyridinium iodides, allowing researchers to prioritize the synthesis of the most promising candidates for a specific application. Advanced spectroscopic techniques can then be used to characterize the synthesized compounds and provide feedback for the refinement of the computational models. This integrated approach has been successfully applied in the development of chiral 1,4-dihydropyridines through the synergistic action of a chiral copper catalyst and Grignard reagents, with DFT calculations providing key insights into the reaction mechanism. acs.org

By embracing this multidisciplinary strategy, the scientific community can unlock the full potential of this compound and pave the way for its use in next-generation technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.